3-Phenyl-1H-pyrazol-5-ol
Overview
Description
3-Phenyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
3-Phenyl-1H-pyrazol-5-ol, also known as 5-phenyl-1H-pyrazol-3-ol, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
Molecular docking studies suggest that it has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s suggested that the compound may influence pathways related to the function of its primary targets
Pharmacokinetics
In silico studies suggest that most of the hits presented better absorption, distribution, metabolism, and excretion (adme) properties than the reference drugs .
Result of Action
This compound has been found to exhibit a wide range of biological activities. For instance, it has shown potent antileishmanial and antimalarial activities . In addition, it has demonstrated cytotoxic effects on several human cell lines . The predominant pathway of death was p53-mediated apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, including 3-Phenyl-1H-pyrazol-5-ol, exhibit a wide range of biological activities .
Cellular Effects
This compound has been shown to have cytotoxic effects on several human cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
3-Phenyl-1H-pyrazol-5-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness
3-Phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
3-Phenyl-1H-pyrazol-5-ol, a member of the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its five-membered ring structure containing two nitrogen atoms and a hydroxyl group at the 5-position. The molecular formula is . The presence of the phenyl group enhances its lipophilicity, which is crucial for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of this compound displayed potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes.
Compound | IC50 (µg/mL) | COX Selectivity Index |
---|---|---|
This compound | 71.11 | High |
Diclofenac | 54.65 | Reference |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The selectivity index suggests that these compounds can preferentially inhibit COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF7 (breast cancer) | 12.5 |
The results indicate that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms of action and potential clinical applications .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The hydroxyl group allows for hydrogen bonding with active sites on enzymes like COX, leading to inhibition and reduced inflammatory responses.
- Cell Signaling Modulation : The compound can influence cell signaling pathways involved in apoptosis and proliferation, particularly in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vivo Anti-inflammatory Study : A carrageenan-induced rat paw edema model demonstrated a significant reduction in swelling when treated with this compound compared to controls, indicating strong anti-inflammatory effects.
- Antimicrobial Efficacy : Clinical isolates tested against this compound showed susceptibility patterns similar to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
5-phenyl-1,2-dihydropyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCQNBWOZXHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344154 | |
Record name | 5-Phenyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27412-71-1 | |
Record name | 5-Phenyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different tautomeric forms of 3-phenyl-1H-pyrazol-5-ol and what influences their formation?
A1: this compound can exist in several tautomeric forms, including:
- 1-aryl-3-R2-4,5-dihydro-1H-pyrazol-5-ones (IIa): This form is favored when electron-withdrawing groups are present on the aryl ring. For example, the presence of a nitro group in 1-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one leads to the isolation of the IIa form [].
- 1-aryl-3-R2-1H-pyrazol-5-ols (IIb): This form is preferred with electron-donating groups on the aryl ring. 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, containing a methoxy group, crystallizes in the IIb form [].
- 2-aryl-5-R2-1,2-dihydro-3H-pyrazol-3-ones (IIc): This tautomer can co-crystallize with the IIb form, as observed with compounds derived from phenylhydrazine [].
Q2: Is there crystallographic evidence to support the existence of these different tautomeric forms?
A2: Yes, X-ray crystallography studies have confirmed the existence of different tautomers of this compound derivatives. For instance:
- The crystal structure of 1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one confirms its existence in the IIa form [].
- The crystal structure of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-ol confirms its existence in the IIb form [].
- The unambiguous presence of a hydrogen atom bonded to oxygen in 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol confirms its existence as the hydroxy tautomer (IIb form) [].
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